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Difluorocopper;tetrafluorosilane

Cat. No.: B13833375
M. Wt: 205.62 g/mol
InChI Key: QTPOHGBETNQGFC-UHFFFAOYSA-L
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Description

Overview of Copper Fluoride (B91410) Chemistry in Advanced Materials and Catalysis

Copper(II) fluoride (CuF₂), or difluorocopper, is a significant compound in the field of inorganic fluorine chemistry. It is a white crystalline solid that is slightly soluble in water and alcohol. chemicalbook.comnih.gov The structure of anhydrous CuF₂ is monoclinic, with copper ions (Cu²⁺) coordinated to six fluoride ions (F⁻) in a distorted octahedral geometry. materialsproject.org

In the realm of advanced materials, copper fluorides have been investigated for their potential use in high-energy-density batteries. The strong oxidizing power of CuF₂ makes it a candidate for cathode materials in lithium-ion batteries. Furthermore, copper fluoride-based materials have been explored in the context of superconductors and other electronic components.

In catalysis, CuF₂ serves as a versatile reagent and catalyst in organic synthesis. It is particularly useful in fluorination reactions, where it acts as a source of nucleophilic fluoride. For instance, CuF₂ has been employed in deoxyfluorination reactions, which are crucial for the synthesis of fluorinated organic molecules used in pharmaceuticals and agrochemicals. nih.gov Recent research has focused on enhancing the reactivity of CuF₂ by using Lewis base activating groups, which facilitates the transfer of fluoride to various organic substrates. nih.gov

Overview of Silicon Fluoride Chemistry in Semiconductor and Industrial Processes

Silicon tetrafluoride (SiF₄), or tetrafluorosilane, is a colorless, non-flammable, and corrosive gas with a pungent odor. noaa.govwikipedia.org It is notable for its high reactivity and its narrow liquid range. wikipedia.org SiF₄ is a key compound in several industrial applications, most notably in the semiconductor industry. metrowelding.com It is used for etching silicon and silicon dioxide layers, a critical step in the fabrication of microelectronic devices. metrowelding.com Additionally, SiF₄ is utilized in chemical vapor deposition (CVD) processes to deposit thin films of silicon or silicon-containing materials. metrowelding.com

Beyond semiconductors, silicon tetrafluoride is a significant byproduct of phosphate (B84403) fertilizer production, where it is generated from the reaction of hydrogen fluoride with silicate (B1173343) impurities in phosphate rock. wikipedia.orgsciencemadness.org This byproduct can be captured and used to produce hexafluorosilicic acid (H₂SiF₆), which has applications in water fluoridation and as a wood preservative. wikipedia.orgatomistry.com SiF₄ also finds use in the synthesis of other fluorine-containing compounds and in the production of certain types of glass and ceramics. cymitquimica.com

Contextualization of Difluorocopper and Tetrafluorosilane within Inorganic Fluorine Research

Difluorocopper (CuF₂) and tetrafluorosilane (SiF₄) represent two distinct classes of inorganic fluorides. CuF₂ is a transition metal fluoride characterized by a more ionic bond between the metal cation (Cu²⁺) and the fluoride anions (F⁻). youtube.com Its chemistry is dominated by the redox properties of the copper center and the nucleophilicity of the fluoride ions. The synthesis of CuF₂ typically involves the reaction of copper salts with a fluorine source, such as fluorine gas or hydrogen fluoride.

In contrast, SiF₄ is a non-metal fluoride with covalent bonds between the central silicon atom and the four fluorine atoms, arranged in a tetrahedral geometry. wikipedia.org Its chemistry is largely governed by the Lewis acidity of the silicon center, which can readily accept electron pairs from Lewis bases. SiF₄ is typically prepared by the reaction of silicon dioxide with hydrofluoric acid. atomistry.com

The study of these two compounds provides insight into the diverse nature of fluorine chemistry, from the ionic interactions in transition metal salts to the covalent bonding and Lewis acidity in non-metal halides.

Significance of Intermolecular and Inter-species Interactions in Complex Chemical Environments

While difluorocopper (CuF₂) and tetrafluorosilane (SiF₄) are stable individual compounds, their interaction in a shared chemical environment leads to the formation of a more complex species. The compound formed is copper fluorosilicate, with the chemical formula CuSiF₆. echemi.comcymitquimica.com This substance is also known by several synonyms, including copper hexafluorosilicate (B96646) and cupric fluosilicate. cymitquimica.comchemicalbook.com

The formation of copper fluorosilicate can be understood through Lewis acid-base chemistry. Silicon tetrafluoride (SiF₄) is a strong Lewis acid, meaning it can accept a pair of electrons. It reacts with fluoride ions (F⁻), which are Lewis bases, to form the stable hexafluorosilicate anion ([SiF₆]²⁻). In a system containing both CuF₂ and SiF₄, the CuF₂ can provide the necessary fluoride ions for this reaction. The resulting compound, CuSiF₆, is an ionic salt composed of the copper(II) cation (Cu²⁺) and the hexafluorosilicate anion ([SiF₆]²⁻).

The synthesis of copper fluorosilicate can be achieved by the neutralization reaction between fluorosilicic acid (H₂SiF₆) and copper hydroxide (B78521) (Cu(OH)₂). echemi.com

Chemical Reaction: H₂SiF₆ + Cu(OH)₂ → CuSiF₆ + 2H₂O echemi.com

Copper fluorosilicate is a blue, hygroscopic crystalline solid that is soluble in water. chemicalbook.com It has several industrial uses, including the hardening and dyeing of marble, as a fungicide and insecticide for treating grapevines, and as a component in concrete hardeners. echemi.comchemicalbook.com

The study of such inter-species interactions is crucial for understanding the behavior of chemical systems where multiple reactive species are present. For instance, phase diagram studies involving metal fluorides and silicon tetrafluoride are important for materials synthesis at high temperatures, such as the formation of mullite (B73837) whiskers. researchgate.net These interactions highlight the complex equilibria that can exist and lead to the formation of new compounds with unique properties and applications.

Data Tables

Properties of Copper(II) Fluoride (CuF₂)

PropertyValue
IUPAC Name difluorocopper nih.gov
Synonyms Cupric fluoride, Copper difluoride nih.gov
CAS Number 7789-19-7 nih.gov
Molecular Formula CuF₂ nih.gov
Appearance White crystalline solid
Crystal Structure Monoclinic materialsproject.org
Solubility Slightly soluble in water and alcohol chemicalbook.com

Properties of Silicon Tetrafluoride (SiF₄)

PropertyValue
IUPAC Name Tetrafluorosilane wikipedia.org
Synonyms Silicon fluoride wikipedia.org
CAS Number 7783-61-1 wikipedia.org
Molecular Formula SiF₄ wikipedia.org
Appearance Colorless gas wikipedia.org
Molecular Shape Tetrahedral wikipedia.org
Reactivity Corrosive, reacts with water noaa.govmetrowelding.com

Properties of Copper Fluorosilicate (CuSiF₆)

PropertyValue
Chemical Name Copper fluorosilicate echemi.com
Synonyms Copper hexafluorosilicate, Cupric fluosilicate cymitquimica.comchemicalbook.com
CAS Number 12062-24-7 echemi.comcymitquimica.com
Molecular Formula CuSiF₆ echemi.comchemicalbook.com
Molecular Weight 205.62 g/mol echemi.com
Appearance Blue, hygroscopic crystals chemicalbook.com
Solubility in Water 39.7 g/100 mL at 20°C echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuF6Si B13833375 Difluorocopper;tetrafluorosilane

Properties

Molecular Formula

CuF6Si

Molecular Weight

205.62 g/mol

IUPAC Name

difluorocopper;tetrafluorosilane

InChI

InChI=1S/Cu.F4Si.2FH/c;1-5(2,3)4;;/h;;2*1H/q+2;;;/p-2

InChI Key

QTPOHGBETNQGFC-UHFFFAOYSA-L

Canonical SMILES

F[Si](F)(F)F.F[Cu]F

Origin of Product

United States

Difluorocopper Cuf2 : Advanced Research Perspectives

Synthetic Methodologies and Precursor Chemistry

The synthesis of Copper(II) fluoride (B91410) can be achieved through various routes, each offering different levels of purity, crystallinity, and particle morphology. These methods range from high-temperature direct reactions to nuanced solution-phase techniques.

Direct Fluorination Pathways and Reaction Kinetics

The most direct method for synthesizing anhydrous Copper(II) fluoride involves the reaction of elemental copper with fluorine gas at elevated temperatures.

Reaction: Cu + F₂ → CuF₂

This reaction is typically carried out at temperatures of 400 °C (752 °F). wikipedia.org The kinetics of this gas-solid reaction are dependent on factors such as temperature, pressure of the fluorine gas, and the surface area of the copper metal. At temperatures exceeding 950 °C, CuF₂ in its molten state begins to lose fluorine, leading to the formation of Copper(I) species. wikipedia.org

Solution-Phase Synthesis and Crystallization Control

Solution-phase methods offer greater control over the purity and crystal form of Copper(II) fluoride, particularly for its hydrated forms.

Aqueous Synthesis: High-purity Copper(II) fluoride dihydrate (CuF₂·2H₂O) can be prepared by oxidizing copper metal using reagents like hydrogen peroxide or nitric acid in the presence of an excess of hydrofluoric acid (HF). optica.org The purity of the final product is highly dependent on the quality of the hydrofluoric acid used. optica.org During crystallization, certain metal impurities such as iron, nickel, and manganese tend to appear as the mother liquor is concentrated. optica.org

Nonaqueous and Solvothermal Synthesis: Anhydrous nanoscopic CuF₂ can be synthesized from copper(II) alkoxide precursors—like Cu(OR)₂ where R is a methyl or tert-butyl group—by reacting them in pure liquid HF at low temperatures (-70 °C) or under solvothermal conditions at 150 °C with excess HF and a solvent like tetrahydrofuran (B95107) (THF). nih.gov These methods allow for the production of nanoparticles with controlled sizes ranging from 10 to 100 nm. nih.gov When water is used as a solvent during electrode fabrication for batteries, anhydrous CuF₂ inevitably transforms into hydroxylated phases such as Cu(OH)F or CuF₂·2H₂O. umd.edu

Conproportionation and Redox Routes for Copper Fluoride Species

The chemistry of copper fluorides involves important redox reactions, including disproportionation and its reverse, conproportionation.

Disproportionation: Copper(I) fluoride (CuF) is generally unstable and readily undergoes disproportionation in a 1:1 ratio to form Copper(II) fluoride and elemental copper under ambient conditions. wikipedia.org This instability is a key feature of simple copper(I) ions in solution. libretexts.org

Conproportionation: The synthesis of CuF from more stable copper species can be achieved via conproportionation. Researchers have successfully synthesized ammonia (B1221849) complexes of Copper(I) fluoride by reacting elemental copper and Copper(II) fluoride in anhydrous liquid ammonia. researchgate.netnih.gov This reaction demonstrates a viable route to the otherwise elusive Cu(I) fluoride species by stabilizing it with ligands.

Formation in Multi-component Reaction Systems

Copper(II) fluoride is a key species in various multi-component catalytic systems, particularly for fluorination reactions. In these systems, the active copper fluoride species may be generated in situ.

C-H Fluorination: A formally Copper(III) fluoride complex, capable of fluorinating allylic and benzylic C-H bonds, has been reported. acs.orgnih.gov This highly reactive intermediate is part of a Cu(II)/Cu(III) redox couple. acs.orgnih.gov

Catalytic Cycles: In copper-catalyzed fluorinations of diaryliodonium salts, a Cu(I)/Cu(III) catalytic cycle is proposed. acs.org The reaction, which may start with a Cu(II) salt like Cu(OTf)₂, proceeds through Cu(I) intermediates that contain one or two fluoride ligands. acs.org

Aminofluorination: A three-component aminofluorination of alkenes and 1,3-dienes has been developed using a copper catalyst. nih.gov Mechanistic studies suggest the reaction involves copper-mediated electrophilic amination followed by nucleophilic fluorination, where Et₃N•3HF serves as the fluoride source. nih.gov

Structural Elucidation and Coordination Chemistry

The structural properties of Copper(II) fluoride and its adducts are largely influenced by the electronic configuration of the Cu²⁺ ion, leading to interesting coordination geometries and crystal structures.

Advanced Crystallographic Studies of CuF₂ and its Adducts

Single-crystal X-ray and neutron diffraction studies have provided detailed insights into the atomic arrangement in both anhydrous and hydrated forms of CuF₂.

Anhydrous CuF₂: Anhydrous Copper(II) fluoride possesses a distorted rutile-type crystal structure with monoclinic symmetry. wikipedia.orgacs.org This distortion is a direct consequence of the Jahn-Teller effect, which is common for d⁹ metal ions like Cu(II). wikipedia.org The coordination environment around each copper ion is a distorted octahedron, often described as a [4+2] coordination. It features four short Cu-F bonds and two significantly longer ones. wikipedia.orgmaterialsproject.org

Crystallographic Data for Anhydrous CuF₂
ParameterValueReference
Crystal SystemMonoclinic wikipedia.orgacs.org
Space GroupP2₁/c materialsproject.org
Coordination GeometryDistorted Octahedral [4+2] wikipedia.org
Cu-F Bond Distances~1.91 - 1.93 Å (x4) wikipedia.orgmaterialsproject.org
~2.27 - 2.28 Å (x2)

CuF₂·2H₂O (Dihydrate): The dihydrate of Copper(II) fluoride also crystallizes in the monoclinic system (space group I2/m). aip.org In this structure, the copper atom is coordinated by two fluorine atoms and two oxygen atoms from water molecules in a square planar arrangement. Two additional fluorine atoms from neighboring units are located at a much greater distance, completing a highly distorted octahedron. aip.org The distance between oxygen and fluorine atoms of adjacent lattice points suggests the presence of significant hydrogen bonding. aip.org

Crystallographic Data for CuF₂·2H₂O
ParameterValueReference
Crystal SystemMonoclinic aip.org
Space GroupI2/m
Coordination Bond DistancesCu-F: 1.89 Å (x2) aip.org
Cu-O: 1.93 Å (x2)
Cu-F: 2.47 Å (x2)

Adducts and Coordination Complexes: When exposed to substances containing fluoride ions, CuF₂ can form complex anions such as CuF₃⁻, CuF₄²⁻, and CuF₆⁴⁻. wikipedia.org It also forms ammoniate complexes, such as the blue, amorphous Cu(NH₃)₂F₂ which has been identified as an intermediate in the synthesis of copper nitride from CuF₂. researchgate.netnih.gov While pyridine-based complexes of CuF₂ are known, they are challenging to crystallize and study compared to their chloride and bromide counterparts, likely due to poor solubility. taylorandfrancis.com

Theoretical Investigations of Crystal Lattice and Electronic Structure

Copper(II) fluoride (CuF2) possesses a monoclinic crystal structure. This distorted rutile-type structure is a result of the Jahn-Teller effect, which influences d9 copper(II) compounds. wikipedia.org In this configuration, each copper ion is surrounded by six fluoride ions in a distorted octahedron. Four of the neighboring fluoride ions are at a distance of 1.93 Å, while the other two are further away at 2.27 Å. wikipedia.orgmaterialsproject.org This [4+2] coordination creates a structure of corner and edge-sharing CuF6 octahedra. materialsproject.org

Ab initio computational studies, such as Self-Consistent Field (SCF), Singles and Doubles Configuration Interaction (SDCI), and Coupled Pair Functional (CPF) methods, have been employed to investigate the electronic structure of CuF2. nasa.gov These theoretical models provide insights into the bond distances and force constants for the ligand-field states and the bond distances for the charge-transfer states, showing good agreement with experimental data. nasa.gov Density functional theory (DFT) calculations have also been used to study the electronic and magnetic properties of CuF2. materialsproject.org

Table 1: Crystallographic Data for CuF2

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a3.29 Å
b4.52 Å
c5.31 Å
β120.47º
Volume68.09 ų

This table presents crystallographic data for Copper(II) Fluoride. materialsproject.org

Ligand Field Effects and Coordination Geometries in Copper(II) Fluoride Complexes

The fluoride ion, as a ligand, plays a crucial role in determining the coordination geometry and electronic properties of copper(II) complexes. Ligand field theory (LFT) is instrumental in explaining the d-orbital splitting in these complexes. researchgate.net In an octahedral field, the five d-orbitals split into two sets, t2g and eg. For Cu(II), a d9 ion, the ground state configuration is t2g6eg3, which is subject to the Jahn-Teller effect, leading to distortions from a perfect octahedral geometry, most commonly a tetragonal elongation. scribd.com

The strength of the ligand field influences the energy gap (Δo) between the d-orbitals, which in turn affects the absorption spectra of the complexes. scribd.comscribd.com Different ligands create crystal fields of varying strengths, resulting in different colors for the complexes. scribd.com In aqueous solutions, copper(II) ions exist as the hexaaquacopper(II) ion, [Cu(H2O)6]2+, which has a characteristic blue color. chemguide.co.uk The coordination environment of the copper ion can be modified by introducing other ligands, leading to changes in the observed color and spectroscopic properties. scribd.commdpi.comnih.gov For instance, the substitution of water ligands with ammonia, a stronger field ligand, results in a shift in the absorption maximum to shorter wavelengths. scribd.com

Analysis of Fluoride Ion as a Bridging Ligand and Hydrogen Bond Acceptor in Cu(II) Systems

The fluoride ion can act as a bridging ligand, connecting two or more metal centers. acs.orgnih.gov This bridging can occur in a linear fashion and can facilitate magnetic interactions between paramagnetic metal centers. nih.gov The ability of fluoride to form these bridges allows for the construction of polynuclear and polymeric copper(II) structures. nih.goviucr.org

Reactivity and Chemical Transformations

Reactions with Nitrogenous Bases and Formation of Copper Nitride

Copper(II) fluoride reacts with nitrogenous bases like ammonia. In aqueous ammonia, the reaction proceeds in a stepwise manner. Initially, with a small amount of ammonia, a precipitate of copper(II) hydroxide (B78521) is formed as ammonia acts as a base. chemguide.co.uk With excess ammonia, the precipitate dissolves, and ammonia molecules replace water ligands to form copper-ammine complexes, such as the tetraamminediaquacopper(II) ion, [Cu(NH3)4(H2O)2]2+. chemguide.co.uk

A significant reaction of CuF2 is its use as a precursor in the synthesis of copper nitride (Cu3N). rsc.orgresearchgate.net By heating CuF2 under a flow of gaseous ammonia, single-phase copper nitride can be prepared. rsc.org This ammonolysis reaction is a common chemical route for the synthesis of Cu3N powders. rsc.orgresearchgate.net Another route involves the conproportionation of copper and copper(II) fluoride in anhydrous liquid ammonia, which yields copper(I) fluoride-ammonia complexes that can then be converted to Cu3N at room temperature under vacuum. researchgate.net

Hydrolytic Stability and Reaction Mechanisms in Aqueous and Gaseous Phases

Anhydrous copper(II) fluoride is hygroscopic and slightly soluble in water. wikipedia.orgyoutube.com When dissolved in water, it dissociates into Cu2+ and F- ions. youtube.com However, in hot water, it begins to decompose. wikipedia.org The dihydrate form, CuF2·2H2O, is also known. acs.orgosti.gov

The hydrolysis of copper(II) ions in aqueous solution is pH-dependent, leading to the formation of various hydroxy species such as Cu(OH)+, Cu(OH)2, Cu(OH)3-, and Cu(OH)42-. oatext.com The presence of impurities like Cu(OH)F and CuF2·2H2O can be observed in commercial CuF2. acs.org The electrolysis of an aqueous solution of copper(II) fluoride can yield copper(II) hydroxide, fluorine, and hydrogen. you-iggy.com

In the gaseous phase, the reaction of CuF2 with water vapor is also a relevant process, particularly in the context of its thermal decomposition. osti.gov

Thermal Decomposition Pathways and Associated Products

The thermal decomposition of copper(II) fluoride and its hydrates has been studied using techniques like differential thermal analysis (DTA) and thermogravimetric analysis (TGA). acs.orgosti.govtubitak.gov.tr The decomposition pathway depends on the specific compound and the conditions.

Copper(II) fluoride dihydrate (CuF2·2H2O) undergoes a two-stage decomposition. acs.orgosti.gov

At around 132°C, it forms a mixture of copper hydroxyfluoride and copper(II) fluoride (CuOHF·CuF2). osti.gov

This intermediate then decomposes at approximately 420°C to yield copper(II) oxide (CuO) and copper(II) fluoride (CuF2). acs.orgosti.gov

The thermal decomposition of copper(II) fluoride complexes with amino acids has also been investigated. tubitak.gov.tr In a nitrogen atmosphere, these complexes typically decompose in multiple steps, involving the loss of water molecules followed by the elimination of the amino acid ligand, with the final residue being CuF2. tubitak.gov.tr Anhydrous CuF2 itself is stable up to high temperatures, but in the molten state above 950°C, it can lose fluorine to form copper(I) fluoride (CuF). wikipedia.org The thermal decomposition of gaseous CuF2 on metal surfaces has been studied for the growth of copper crystals.

Table 2: Thermal Decomposition Stages of CuF2·2H2O

Temperature (°C)ReactionProducts
~1322[CuF2·2H2O] → CuOHF·CuF2 + HF + 3H2OCopper hydroxyfluoride-copper(II) fluoride mixture, Hydrogen fluoride, Water
~420CuOHF·CuF2 → CuO + CuF2 + HF + H2OCopper(II) oxide, Copper(II) fluoride, Hydrogen fluoride, Water

This table summarizes the two-stage thermal decomposition of Copper(II) Fluoride Dihydrate. acs.orgosti.govosti.gov

Role as a Fluorination Agent or Catalyst in Inorganic Conversions

Copper(II) fluoride has demonstrated considerable utility as both a fluorinating agent and a catalyst in a variety of inorganic and organometallic transformations. Its reactivity is harnessed in high-temperature fluorination reactions and as a promoter in cross-coupling reactions.

As a high-temperature fluorinating agent, CuF₂ is effective in the synthesis of fluorinated aromatic hydrocarbons. wikipedia.orgrsc.org When reacted with aromatic hydrocarbons in an oxygen-containing atmosphere at temperatures exceeding 450°C, it can introduce fluorine atoms into the aromatic ring. wikipedia.org This method has been proposed as a greener alternative to traditional methods like the Sandmeyer reaction, as it can be coupled with a regeneration step where the resulting copper metal is treated with hydrogen fluoride (HF) and oxygen to reform CuF₂ and water, thus avoiding toxic byproducts. wikipedia.org

Beyond direct fluorination, CuF₂ serves as an efficient catalyst and promoter. It has been identified as a superior promoter for the Chan-Lam-Evans coupling reaction, a method for synthesizing diaryl ethers from phenols and boronic acids. acs.org Studies have shown that using CuF₂ instead of the more traditional copper(II) acetate (B1210297) can lead to significantly higher yields and shorter reaction times, particularly in the formation of sterically hindered products. acs.org The proposed mechanism suggests that the fluoride ions from CuF₂ assist in the crucial transmetallation step by facilitating the cleavage of the boron-carbon bond. acs.org Furthermore, CuF₂ has been used to catalyze the decomposition of nitric oxides, finding application in emission control systems. wikipedia.org

Recent research has also explored the potential of copper fluoride complexes in C-H bond fluorination. A formally copper(III) fluoride complex has been shown to be capable of fluorinating allylic and benzylic C-H bonds at room temperature. acs.org Quantum chemical calculations on this system suggest a mechanism involving hydrogen atom abstraction followed by radical capture, highlighting the potential for developing new catalytic cycles involving copper fluoride species. acs.org

Table 1: Applications of Copper(II) Fluoride in Chemical Conversions

ApplicationReactantsProduct TypeKey Advantage
Aromatic FluorinationAromatic Hydrocarbon, O₂Fluoroaromatic HydrocarbonRegenerable, "greener" synthesis
Chan-Lam-Evans CouplingPhenol, Arylboronic AcidDiaryl EtherHigher yields, shorter reaction times
Nitric Oxide DecompositionNitric OxidesN₂, O₂Emission control
C(sp³)–H FluorinationAllylic/Benzylic HydrocarbonsAlkyl FluorideRoom temperature reaction

Computational and Spectroscopic Analysis of Electronic Structure

The complex electronic structure of copper(II) fluoride, a d⁹ system, is a subject of significant theoretical and experimental investigation. Its properties are heavily influenced by the Jahn-Teller effect, leading to a distorted crystal structure. wikipedia.org Computational and spectroscopic techniques are crucial for understanding its electronic band structure, bonding, and local coordination environment.

Density Functional Theory (DFT) Studies on Electronic Band Structure and Orbital Interactions

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of materials like CuF₂. frontiersin.orgyoutube.com DFT calculations, as implemented in software packages like VASP, have been used to study the properties of CuF₂. materialsproject.org These calculations typically use approximations for the exchange-correlation functional, such as the Perdew-Burke-Ernzerhof (PBE) approximation. materialsproject.org

For copper compounds in general, DFT is used to calculate band structures and the density of states (DOS). nist.govnih.gov These calculations help in understanding the metallic or insulating nature of the material and the contributions of different atomic orbitals to the electronic bands. For instance, in studies of cuprates, DFT calculations employing hybrid exchange-correlation functionals have shown excellent agreement with experimental results from angle-resolved photoemission spectroscopy (ARPES), accurately describing the global band structure. aps.org While specific, detailed DFT band structure diagrams for CuF₂ are found within research databases like the Materials Project, the general approach involves calculating the total energy for a given crystal structure and then determining the electronic bands along high-symmetry directions in the Brillouin zone. frontiersin.orgmaterialsproject.org These studies confirm the insulating nature of CuF₂ and provide insights into the orbital interactions, particularly the mixing of Cu 3d and F 2p orbitals, which are fundamental to its chemical bonding and reactivity.

Quantum Chemical Modeling of Coordination Environments and Bond Energies

Quantum chemical modeling provides a detailed picture of the bonding and geometry within molecules and crystals. For CuF₂, these models are essential for understanding its unique coordination environment. The Cu²⁺ ion in CuF₂ is bonded to six fluoride ions in a distorted octahedral geometry. wikipedia.orgmaterialsproject.org This distortion is a direct result of the Jahn-Teller effect, which is common for d⁹ metal ions in octahedral coordination. wikipedia.org The result is a monoclinic crystal structure with two distinct Cu-F bond distances; four shorter equatorial bonds (around 1.91-1.93 Å) and two longer axial bonds (around 2.27-2.28 Å). wikipedia.orgmaterialsproject.org

Ab initio computations, such as self-consistent field (SCF) and configuration interaction (CI) methods, have been used to calculate the ground and low-lying electronic states of the CuF₂ molecule. These calculations help in determining properties like bond distances, vibrational frequencies, and bond energies. For the related copper(I) monofluoride (CuF), the experimental bond distance (rₑ) is 1.745 Å. nist.gov Quantum chemical calculations on copper halide complexes reveal significant halide radical character, which is crucial for their reactivity in processes like C-H fluorination. acs.org These computational models allow for the investigation of reaction pathways and transition states that are often difficult to study experimentally.

Table 2: Structural and Bonding Parameters for Copper Fluorides

CompoundPropertyValueSource
CuF₂ (solid) Crystal SystemMonoclinic wikipedia.org
Cu²⁺ CoordinationDistorted Octahedral [4+2] wikipedia.org
Cu-F Bond Distances1.91-2.28 Å materialsproject.org
CuF (gas) Bond Distance (rₑ)1.745 Å nist.gov
Fundamental Vibrational Frequency (ωₑ)622.65 cm⁻¹ nist.gov

Advanced Spectroscopic Techniques for Valency and Local Structure Characterization

A suite of advanced spectroscopic techniques is employed to probe the valency of the copper center and the local geometric and electronic structure of CuF₂.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of a material. caltech.edusurfacesciencewestern.com For copper compounds, the Cu 2p core-level spectrum is particularly informative. In CuF₂, the Cu 2p₃/₂ peak position and the presence of characteristic satellite peaks confirm the +2 oxidation state of copper. researchgate.netresearchgate.net XPS studies on CuF₂ electrodes have shown peaks at approximately 935.9 eV for the Cu²⁺ oxidation state. researchgate.net The fluorine 1s binding energy can also provide information about the ionicity of the Cu-F bond. rsc.org

X-ray Absorption Spectroscopy (XAS) provides detailed information about the local structure and unoccupied electronic states. wikipedia.orgcsic.es The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. For Cu(II) compounds, the Cu L-edge XANES spectrum shows distinct features for the Cu²⁺ state, characterized by two prominent peaks corresponding to the L₃ and L₂ edges. researchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information on bond distances and coordination numbers. nih.gov XAS studies are crucial for characterizing the distorted octahedral environment of the Cu²⁺ ion in CuF₂. aps.org

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) ions. libretexts.org The d⁹ electronic configuration of Cu²⁺ makes it EPR active. researchgate.net The features of the EPR spectrum, specifically the g-values and hyperfine coupling constants, are highly sensitive to the symmetry of the coordination environment. acs.orgnih.gov For Cu(II), the anisotropic spectra can distinguish between different geometries, such as elongated octahedral or trigonal bipyramidal. acs.org EPR is an ideal tool for studying the Jahn-Teller distortion in CuF₂ and characterizing its dₓ²-y² ground electronic state. researchgate.net

Tetrafluorosilane Sif4 : Advanced Research Perspectives

Generation and Industrial Relevance

Tetrafluorosilane is not only intentionally synthesized for specific applications but also emerges as a significant by-product in several large-scale industrial processes. Its chemical properties make it a valuable precursor and an unavoidable component in certain manufacturing streams.

Tetrafluorosilane is a key compound in the context of fluoride-based silicon processing. In the semiconductor industry, plasma etching is a critical step for patterning silicon wafers. Fluorine-containing gases are used to create a plasma, which then chemically reacts with the silicon surface to remove material. In these processes, reactive fluorine radicals (F*) are generated, which then interact with the silicon substrate. This reaction produces the volatile compound silicon tetrafluoride (SiF₄), which can be easily removed from the chamber, thus achieving the desired etching effect. taylorandfrancis.com

Furthermore, SiF₄ is a major by-product in the production of phosphate (B84403) fertilizers. wikipedia.org Phosphate rock, the primary raw material, contains silicate (B1173343) impurities and fluorapatite. When treated with sulfuric acid, hydrofluoric acid (HF) is formed, which subsequently reacts with the silicon dioxide (SiO₂) present in the rock. This reaction yields hexafluorosilicic acid (H₂SiF₆) and water. wikipedia.orgsciencemadness.org The hexafluorosilicic acid can then decompose, leading to the evolution of SiF₄ gas. taylorandfrancis.comsciencemadness.org

Silicon carbide (SiC) is a semiconductor material prized for its use in high-power electronic devices. Chemical Vapor Deposition (CVD) is a primary method for producing high-quality SiC epitaxial layers. diva-portal.org While traditional precursors for SiC CVD include silane (B1218182) (SiH₄) and chlorinated silanes like dichlorosilane (B8785471) (SiH₂Cl₂), tetrafluorosilane (SiF₄) has emerged as a novel and advantageous silicon precursor. researchgate.netkindle-tech.comchemrxiv.org

The high thermal stability of SiF₄, owing to the strong Si-F bond, is a key advantage. researchgate.net This stability helps in reducing parasitic deposition in the gas delivery system and suppresses the formation of silicon droplets, which can be a problem with other precursors. researchgate.net In the CVD process, SiF₄ reacts with carbon-containing species at high temperatures to facilitate the growth of the SiC layer. diva-portal.orgresearchgate.net Research has shown that using SiF₄ can lead to a carbon-mediated growth regime and allows for controlled doping of the epilayer. researchgate.net The resulting SiC films often exhibit a specular surface over a wide range of process conditions. researchgate.net

The generation of tetrafluorosilane is also a notable occurrence in certain metallurgical processes. In the production of some metals, fluoride-based fluxes are used to lower the melting point of ores and remove impurities. If silica (B1680970) (SiO₂) is present in the ore or as part of the furnace lining, the high-temperature conditions and the presence of fluoride (B91410) compounds can lead to the formation of SiF₄.

Additionally, SiF₄ is a significant component in the off-gases from aluminum smelting operations that use cryolite (B1665278) (Na₃AlF₆) as a flux. The process can also involve the use of fluorine to remove certain impurities, which can react with silicon present in the raw materials. The purification of certain metals can also involve fluorination steps to convert impurities into volatile fluorides, which can include SiF₄ if silicon is present. In one patented process, SiF₄ gas is produced during the hydrofluoric acid digestion of a silica/alumina matrix, alongside aqueous aluminum fluoride. google.com

Molecular Spectroscopy and Force Field Analysis

The study of the molecular vibrations of tetrafluorosilane through spectroscopy provides deep insights into its structure, bonding, and the forces between its atoms. Advanced computational methods are used to model these properties, offering a powerful complement to experimental data.

The vibrational modes of a molecule can be approximated as simple harmonic oscillators, but for a more accurate description, anharmonicity—the deviation from this simple model—must be considered. Accurate quartic anharmonic force fields for SiF₄ have been calculated using high-level quantum chemical methods like CCSD(T). aip.orgwisc.eduarxiv.orgresearchgate.net These calculations provide a detailed map of the potential energy surface of the molecule.

Based on these force fields, the vibrational energy levels of SiF₄ can be determined with high precision using techniques such as Canonical Van Vleck Perturbation Theory (CVPT). aip.orgwisc.eduarxiv.org The calculated vibrational frequencies show excellent agreement with experimental data obtained from infrared (IR) and Raman spectroscopy. aip.orgwisc.eduaip.org The fundamental vibrational frequencies of SiF₄ have been extensively studied and assigned. aip.org

Click on the headers to sort the data.

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)Activity
ν₁a₁800Raman
ν₂e268Raman
ν₃f₂1032IR, Raman
ν₄f₂391IR, Raman

Data compiled from experimental observations. aip.org

Isotopic substitution, where an atom is replaced by one of its isotopes, is a powerful tool in vibrational spectroscopy. libretexts.orgnih.gov Changing the mass of an atom in the SiF₄ molecule alters its reduced mass, which in turn affects its vibrational frequencies. libretexts.org The study of different isotopologues of SiF₄ (e.g., ²⁹SiF₄, ³⁰SiF₄ in addition to the most abundant ²⁸SiF₄) provides a stringent test for the accuracy of calculated force fields. aip.orgwisc.eduarxiv.org

When a heavier isotope is substituted, the vibrational frequencies shift to lower values (a redshift). libretexts.orgmdpi.com This effect is particularly noticeable for the vibrational modes that involve significant motion of the substituted atom. For SiF₄, calculations based on anharmonic force fields have successfully predicted the isotopic shifts for the fundamental vibrational bands, as well as for overtone and combination bands. aip.orgwisc.eduarxiv.org These shifts are observable in high-resolution infrared spectra, where distinct absorption peaks for each isotopologue can be resolved. researchgate.netresearchgate.net This detailed understanding of isotopic effects is crucial for identifying the isotopic composition of SiF₄ samples and for refining our knowledge of its intramolecular potential energy surface. mdpi.com

High-Resolution Spectroscopic Characterization (e.g., Infrared, Raman) for Structural Refinement

High-resolution Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for the analysis of tetrafluorosilane (SiF₄), providing detailed information about its molecular structure and the presence of impurities. core.ac.uk This method can achieve resolutions of up to 0.01 cm⁻¹, allowing for the identification of various chemical species in the gas phase. core.ac.uk The sensitivity of high-resolution IR spectroscopy for SiF₄ analysis is typically in the range of 10⁻³ to 10⁻⁵ mol %, and in some cases can reach as low as 10⁻⁶ to 10⁻⁷ mol %. core.ac.uk

Studies using high-resolution FTIR have successfully identified a range of impurities in SiF₄ samples. These include silicon-containing compounds such as SiF₃H, SiF₂H₂, and SiH₃F, as well as non-silicon species like methane (B114726) (CH₄), carbon dioxide (CO₂), and carbon monoxide (CO). researchgate.net Furthermore, products of partial hydrolysis, including hydrogen fluoride (HF), trifluorosilanol (SiF₃OH), and hexafluorodisiloxane (B79697) (Si₂F₆O), have been detected. core.ac.ukresearchgate.net The detection of molecular water (H₂O) and SiF₃OH in SiF₄ is a significant finding, given the high reactivity of SiF₄ with moisture. core.ac.uk

Matrix isolation IR spectroscopy has also been employed to study the products and mechanism of the reaction between SiF₄ and water. researchgate.net This technique confirms the initial formation of a molecular complex with water, which then converts to trifluorosilanol and subsequently condenses to form hexafluorodisiloxane. researchgate.net

Raman spectroscopy provides complementary information to infrared spectroscopy. Studies on silicon nanowires have utilized Raman scattering to observe fundamental phonon modes, as well as overtone and combination modes. aps.org While not directly on SiF₄, this demonstrates the capability of Raman spectroscopy to probe the vibrational modes of silicon-based materials. For related molecules like carbon tetrafluoride (CF₄), high-resolution stimulated Raman spectroscopy has been used to obtain spectra of fundamental and overtone bands. researchgate.net

The following table summarizes some of the impurities detected in SiF₄ using high-resolution FTIR spectroscopy and their detection limits.

ImpurityChemical FormulaDetection Limit (mol %)
Carbon DioxideCO₂9 x 10⁻⁵
HexafluorodisiloxaneSi₂F₆O3 x 10⁻³
MethaneCH₄< 1 x 10⁻³
Hydrogen FluorideHF(5.0 ± 0.5) x 10⁻⁴

This table is based on data from high-resolution FTIR spectroscopic analysis of SiF₄ samples. core.ac.ukresearchgate.net

Quantum Chemical and Theoretical Studies of Reactivity

Quantum chemical studies, particularly using density functional theory (DFT), have been instrumental in elucidating the mechanisms of tetrafluorosilane (SiF₄) hydrolysis. Under neutral conditions, the initial step of SiF₄ hydrolysis is an endothermic reaction that can proceed through three distinct pathways. researchgate.net These pathways are characterized by the formation of key penta-coordinated and hexa-coordinated intermediates and transition states. researchgate.net

Pathway B, which involves a hexacoordinated intermediate, has been identified as the most energetically favorable route. researchgate.net Regardless of the pathway, all three mechanisms lead to a product with retention of the configuration of substituents at the silicon atom. researchgate.net The presence of additional water molecules can influence the reaction barrier; for instance, in the hydrolysis of other halosilanes like HSiCl₃, the addition of a second water molecule has been shown to lower the reaction barrier. researchgate.net

Matrix isolation Fourier transform IR spectroscopy has been used to experimentally study the products of the SiF₄ reaction with water, confirming the formation of a molecular complex with water, followed by trifluorosilanol, which then condenses to hexafluorodisiloxane. researchgate.net

In contrast to SiF₄, the hydrolysis of silicon tetrachloride (SiCl₄) has also been studied computationally. core.ac.uk While one might expect similarities, calculations indicate that the primary hydrolysis reactions for SiCl₄ are thermodynamically controlled, with positive enthalpy and Gibbs free energy values, which is not the case for SiF₄. core.ac.uk

Computational studies have been crucial in understanding the role of hypercoordinated silicon species in the reactions of tetrafluorosilane (SiF₄). During the hydrolysis of SiF₄ under neutral conditions, both penta- and hexacoordinated intermediates and transition states are formed. researchgate.net A density functional theory study revealed three different reaction pathways, with one involving a pentacoordinated intermediate (pathway A) and two involving hexacoordinated intermediates (pathways B and C). researchgate.net Pathway B was found to be the most favorable energetically. researchgate.net

The formation of stable penta- and hexacoordinated silicon compounds is not limited to reaction intermediates. A variety of such compounds have been synthesized and characterized, often stabilized by specific ligands. doi.org These compounds exhibit unique structures and reactivities compared to common tetracoordinated silicon compounds. doi.org The stabilization of these higher coordination numbers is often achieved through the use of chelating ligands, such as dianionic tetradentate (N,N',N',N)-chelating ligands, which can lead to hexacoordinate silicon complexes. mdpi.com In some cases, the equilibrium between hexa- and pentacoordination states can be influenced by factors like steric hindrance. doi.org

The ability of silicon to expand its coordination sphere is a key aspect of its chemistry, and computational investigations provide essential insights into the structure and stability of these hypercoordinated species, which are often short-lived and difficult to observe experimentally. doi.orgresearchgate.net

Tetrafluorosilane (SiF₄) is classified as a Lewis acid. quora.com Its ability to act as an electron pair acceptor stems from the fact that the central silicon atom can expand its valence shell beyond the octet by utilizing its empty 3d-orbitals. quora.com This allows SiF₄ to react with Lewis bases. quora.com

Molecules where the central atom can accommodate more than eight valence shell electrons are often Lewis acids, with SiF₄ and silicon tetrabromide (SiBr₄) being prime examples. quora.com The Lewis acidity of SiF₄ is a fundamental aspect of its reactivity.

The electronic structure of SiF₄ features a silicon atom with sp³ hybridization, forming a tetrahedral molecule. quora.com Upon reaction with a Lewis base, the acid utilizes its lowest unoccupied molecular orbital (LUMO) to accept an electron pair. quora.com For instance, SiF₄ can react with fluoride ions (F⁻) to form the hexacoordinate complex [SiF₆]²⁻. quora.com

The study of Lewis acidity is not limited to simple inorganic compounds. For example, bis(perfluoropinacolato)silane has been synthesized and shown to be a neutral silane Lewis superacid, capable of activating Si-F bonds. nih.gov This highlights the ongoing research into developing highly Lewis acidic silicon compounds for applications in catalysis. nih.gov

As a Lewis acid, tetrafluorosilane (SiF₄) readily reacts with Lewis bases to form adducts. quora.com The central silicon atom in SiF₄ can accept a pair of electrons from a Lewis base, leading to the formation of a higher-coordinate silicon species. quora.com A classic example is the reaction of SiF₄ with fluoride ions (F⁻), a Lewis base, to form the stable hexacoordinate hexafluorosilicate (B96646) anion, [SiF₆]²⁻. quora.com

The formation of adducts is not limited to reactions with simple anions. SiF₄ can also form adducts with neutral Lewis bases. The study of adduct formation is a key area in understanding Lewis acidity and basicity. For instance, the enthalpies of adduct formation between boron trifluoride (BF₃), another Lewis acid, and various organic bases have been studied both experimentally and theoretically to establish Lewis basicity scales. mdpi.com

In the context of frustrated Lewis pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, the reactivity of the Lewis acid component is crucial. For example, an intramolecular frustrated P/B Lewis pair has been shown to form simple boron Lewis acid adducts with pyridine, acetonitrile, or alkyl isocyanides. rsc.org While this specific example does not involve SiF₄, it illustrates the general principle of adduct formation with Lewis bases.

The ability of SiF₄ to form adducts by expanding its coordination sphere is a fundamental characteristic of its chemistry, enabling a wide range of reactions and the formation of hypervalent silicon compounds.

Surface Interactions and Epitaxial Growth Dynamics

The interaction of tetrafluorosilane (SiF₄) with surfaces is a critical aspect of its application in materials science, particularly in the deposition of silicon-containing films. While direct studies on the epitaxial growth dynamics of SiF₄ are not extensively detailed in the provided context, the principles of epitaxial growth and surface interactions of related silicon compounds offer valuable insights.

Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined orientation with respect to the substrate. For heteroepitaxy, where the depositing material is different from the substrate, factors such as the similarity in crystal plane symmetry, chemical bonding, and lattice parameters are crucial. mdpi.com

In the context of silicon technology, plasma-enhanced chemical vapor deposition (PECVD) using silane (SiH₄), a related silicon precursor, is a common method for depositing silicon films. researchgate.net The structure of these films, including the size of nanocrystals and the ratio of crystalline to amorphous phases, can be controlled by deposition parameters. researchgate.net High-resolution transmission electron microscopy (HRTEM) and grazing incidence X-ray diffraction (GIXRD) are used to characterize the resulting structures. researchgate.net

Tip-enhanced Raman spectroscopy (TERS) has emerged as a powerful non-destructive technique for characterizing strained silicon layers at the nanoscale, overcoming the diffraction limit of conventional micro-Raman spectroscopy. nih.govarxiv.org TERS can provide information on the chemical composition and strain in epitaxial layers by analyzing shifts in Raman peak positions. nih.gov This technique has been used to study SiGe epitaxial layers grown on silicon substrates. nih.gov

The interaction of molecules with surfaces can be probed with high sensitivity using techniques like surface-enhanced Raman spectroscopy (SERS). arxiv.org Nano-Raman spectroscopy has been successfully used to investigate the surface chemistry of silicon wafers, detecting vibrational modes of surface species. arxiv.org These advanced spectroscopic methods hold significant potential for in-situ monitoring and detailed characterization of the surface interactions and growth dynamics of SiF₄ during film deposition processes.

Gas-Phase Reactions and Surface Adsorption in CVD Processes

In chemical vapor deposition, the reactions that occur in the gas phase and the subsequent adsorption of species onto the substrate surface are critical determinants of the final film quality and growth rate. mdpi.com The use of SiF₄ as a silicon precursor in CVD processes is characterized by its remarkable stability in the gas phase. The high bond strength of Si-F (approximately 565 kJ mol⁻¹) prevents premature decomposition and the formation of silicon clusters in the gas phase, a common issue with other silicon precursors like silane (SiH₄) and dichlorosilane (SiH₂Cl₂). researchgate.net This suppression of gas-phase nucleation is particularly beneficial for high-temperature SiC epitaxial growth, as it leads to a reduction in particulate contamination and improved film quality. researchgate.net

The process of adsorption in CVD is a critical step where precursor molecules interact with the substrate. mdpi.com In the case of SiF₄, the mechanism of surface adsorption and reaction is complex. While gas-phase reactions are minimized, the reactions on the heated substrate surface are what drive film growth. The dissociative adsorption of SiF₄ on a silicon surface is a key step. Studies on the related precursor, silicon tetrachloride (SiCl₄), suggest that the parent molecules first break a silicon-halogen bond, and the resulting fragments attach to the silicon surface. mdpi.com A similar mechanism is anticipated for SiF₄, where the strong Si-F bond must be broken at the surface to allow for silicon incorporation into the growing film.

The surface reactions are influenced by various factors, including temperature and the presence of other gases. For instance, in the context of tungsten CVD using tungsten hexafluoride (WF₆) on a silicon substrate, SiF₄ is a reaction product. The process can be self-limiting as the transport of silicon through the deposited tungsten layer to react with WF₆ and form SiF₄ becomes restricted. tue.nl

Influence of SiF₄ on Epitaxial Layer Morphology and Doping Control

The choice of precursor significantly impacts the surface morphology and the ability to control dopant incorporation in the grown epitaxial layer. Research has shown that SiF₄ offers distinct advantages in this regard. Comparative studies between SiF₄ and dichlorosilane (DCS) for silicon carbide (SiC) homoepitaxial growth have revealed that SiF₄-based growth results in a specular surface morphology over a wide range of C/Si ratios. researchgate.net In contrast, the surface roughness of epilayers grown using DCS is highly dependent on the C/Si ratio. researchgate.net

The use of SiF₄ also allows for more controlled doping. In the same comparative study, it was found that the doping concentration in the epilayer could be controlled by an order of magnitude lower when using SiF₄ compared to DCS at the same C/Si ratio. researchgate.net This is attributed to the different growth regime, which is carbon-mediated when using SiF₄. researchgate.net The ability to achieve precise doping control is a critical requirement for the fabrication of advanced semiconductor devices. purdue.edu

Furthermore, the addition of other gases can modulate the growth process. For example, in the growth of silicon nanowires, hydrochloric acid (HCl) produced from the pyrolysis of silicon tetrachloride has been found to promote epitaxial growth. researchgate.net While not directly involving SiF₄, this highlights the general principle that the chemical environment, including the byproducts of precursor reactions, plays a crucial role in determining the final morphology of the grown nanostructures.

Comparative Studies with Other Halogenated Silicon Precursors

The selection of a silicon precursor for CVD is a trade-off between various factors including growth rate, film quality, deposition temperature, and cost. Halogenated silicon precursors, such as silicon tetrachloride (SiCl₄), dichlorosilane (SiH₂Cl₂), and tetrafluorosilane (SiF₄), are widely used in the semiconductor industry. eesemi.com

SiF₄ vs. SiH₂Cl₂ (DCS): A direct comparison in SiC epitaxial growth highlighted that SiF₄ significantly suppresses parasitic deposition in the gas delivery system. researchgate.net While DCS has a higher growth rate, SiF₄ provides better control over doping and results in a superior surface morphology over a broader range of process conditions. researchgate.net

SiF₄ vs. SiCl₄: While direct comparative studies focusing on all aspects are limited, some key differences can be inferred from their chemical properties. The Si-F bond in SiF₄ is stronger than the Si-Cl bond in SiCl₄. This suggests that SiF₄ is more thermally stable, which is advantageous in preventing gas-phase nucleation. researchgate.net However, this higher stability might necessitate higher deposition temperatures to achieve efficient surface reactions. In terms of Lewis acidity, SiF₄ is a stronger Lewis acid than SiCl₄, which could influence its interaction with surfaces and other species in the reactor. doubtnut.comdoubtnut.com The hydrolysis of SiCl₄ is more readily achieved than that of SiF₄. quora.com

SiF₄ vs. SiH₄ (Silane): Silane is known for its lower decomposition temperature, which can be advantageous for low-temperature epitaxy. However, it is also more prone to gas-phase nucleation, leading to particle formation. researchgate.net SiF₄'s high thermal stability makes it a better candidate for high-temperature processes where minimizing particulate contamination is crucial. researchgate.net

The following table summarizes some key properties and characteristics of these precursors:

PrecursorChemical FormulaBoiling Point (°C)Key Characteristics in CVD
TetrafluorosilaneSiF₄-90.3High thermal stability, suppresses gas-phase nucleation, good doping control, specular surface morphology. wikipedia.orgresearchgate.netresearchgate.net
DichlorosilaneSiH₂Cl₂8.3Higher growth rates compared to SiF₄, but surface roughness is sensitive to C/Si ratio. arxiv.orgresearchgate.net
Silicon TetrachlorideSiCl₄57.6Widely used, but less thermally stable than SiF₄, leading to potential gas-phase reactions. arxiv.orgeesemi.com
SilaneSiH₄-111.9Lower deposition temperatures, but prone to gas-phase nucleation and particle formation. researchgate.neteesemi.com

Interactions and Co Occurrence in Complex Chemical Systems

Co-formation in Industrial Processes

The simultaneous generation of CuF₂ and SiF₄ is plausible in high-temperature environments where fluorine sources, copper-containing materials, and silicates are present. One such environment is the fluoride (B91410) roasting of certain ores in metallurgical operations.

Fluoride roasting is a pyrometallurgical process that utilizes fluorine-containing reagents to convert metal oxides or sulfides into their corresponding fluorides. In the context of copper ores that contain silica (B1680970) (SiO₂) as a common gangue mineral, the addition of a fluorinating agent such as hydrogen fluoride (HF) or other fluoride salts at elevated temperatures could lead to the concurrent formation of CuF₂ and SiF₄.

The fundamental reactions would be:

CuO + 2HF → CuF₂ + H₂O

SiO₂ + 4HF → SiF₄ + 2H₂O

Silicon tetrafluoride is a volatile gas, while copper(II) fluoride is a solid with a high melting point. wikipedia.orgwikipedia.org The presence of both precursors in a high-temperature reactor sets the stage for their potential interaction. SiF₄ is also a known by-product in the production of phosphate (B84403) fertilizers, arising from the reaction of fluoride impurities with silicate (B1173343) minerals. wikipedia.orgtaylorandfrancis.com

The formation of CuF₂ and SiF₄ in a shared reaction pathway is governed by the thermodynamics and kinetics of the respective fluorination reactions. The standard Gibbs free energy of formation for both reactions is negative at typical roasting temperatures, indicating that the formation of both compounds is thermodynamically favorable.

The co-formation of CuF₂ and SiF₄ has significant implications for the optimization of metallurgical processes and the management of by-products. The volatile and corrosive nature of SiF₄ necessitates its capture and handling to prevent equipment corrosion and environmental emissions. taylorandfrancis.com The potential for SiF₄ to react with the desired CuF₂ product could lead to the formation of complex copper fluorosilicate species, which might affect the purity and downstream processing of the copper fluoride.

Process optimization would therefore require careful control of reaction conditions to either favor the selective formation of CuF₂ or to manage the separation of the SiF₄ by-product. This could involve manipulating the temperature profile of the reactor, controlling the stoichiometry of the fluorinating agent, or introducing additives that could selectively inhibit the fluorination of silica. The management of SiF₄ as a by-product might include its conversion to more stable and potentially valuable products like fluorosilicic acid. wikipedia.org

Theoretical Considerations of Potential CuF₂-SiF₄ Interactions

The potential for direct interaction between copper(II) fluoride and silicon tetrafluoride to form a "Difluorocopper;tetrafluorosilane" adduct is an intriguing area of theoretical chemistry. Such an interaction would likely be based on the principles of Lewis acid-base chemistry.

Predictive modeling, using computational chemistry methods, could be employed to investigate the hypothetical formation of a CuF₂-SiF₄ adduct. Silicon tetrafluoride is a known Lewis acid, capable of accepting electron pairs due to the presence of low-lying empty d-orbitals on the silicon atom. wikipedia.org While CuF₂ is an ionic compound, the fluoride ions associated with the copper(II) center possess lone pairs of electrons and could therefore act as Lewis bases, donating electron density to the Lewis acidic SiF₄.

A hypothetical adduct formation could be represented as: CuF₂ (Lewis base) + SiF₄ (Lewis acid) ⇌ CuF₂·SiF₄ (Lewis acid-base adduct)

Computational models could predict the geometry, stability (binding energy), and electronic structure of such an adduct. Furthermore, these models could explore the potential for this adduct to participate in catalytic cycles. For instance, the formation of the adduct might activate one of the reactants towards other chemical transformations.

The interaction between CuF₂ and SiF₄ can be further explored through computational studies focusing on weak intermolecular forces.

Lewis Acid-Base Adducts: As mentioned, the primary interaction is expected to be a Lewis acid-base interaction. libretexts.orglumenlearning.comucf.edu The fluoride in CuF₂ would act as the Lewis base, and the silicon in SiF₄ would be the Lewis acid. wikipedia.org Recent research has highlighted the ability of Cu(II) complexes to act as Lewis acids themselves, which could lead to more complex interactions. nih.gov

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor). illinois.edu While fluorine is the most electronegative element and generally a poor halogen bond donor, under certain circumstances, particularly when bonded to a highly electron-withdrawing group, it can participate in such interactions. Computational studies could investigate the possibility of a halogen bond forming between a fluorine atom on one molecule and a region of high electron density on the other. However, given the strong ionic character of CuF₂ and the already electron-deficient nature of the fluorine atoms in SiF₄, significant halogen bonding is less likely to be the primary interaction compared to the Lewis acid-base adduct formation.

No Information Found for "this compound"

Extensive searches of scientific literature and chemical databases have yielded no information on the chemical compound "this compound." This suggests that the compound is likely not a recognized or characterized substance within the field of chemistry. As a result, it is not possible to provide an article detailing its interactions, reaction energetics, or analytical detection methods as requested.

The lack of data prevents the generation of content for the specified sections, including:

Analytical Detection and Characterization in Mixed Systems:No analytical methods have been developed for a compound that has not been synthesized or observed. This includes:

Development of In-Situ Monitoring Techniques for Reaction Environments:The absence of known reactions precludes the development of any in-situ monitoring techniques.

It is possible that "this compound" is a misnomer, a theoretical but as-yet unsynthesized molecule, or a transient species that has not been isolated or characterized. Further research would require foundational studies to first synthesize and confirm the existence of this compound before any of the requested interaction or analytical data could be generated.

Future Research Directions and Methodological Advances

Development of Novel Synthetic Routes for Fluoride (B91410) Species

The synthesis of fluoride compounds is continuously evolving to enhance efficiency, safety, and the properties of the final materials. For copper(II) fluoride, traditional synthesis involves the reaction of copper and fluorine at high temperatures (400 °C). wikipedia.org However, recent research has focused on creating nanostructured CuF₂. One novel approach involves the synthesis of anhydrous nanoscopic CuF₂ from copper alkoxides, Cu(OR)₂ (where R=Me, tBu), through reactions in pure liquid HF at -70 °C or under solvothermal conditions at 150 °C with excess HF and THF as a solvent. nih.gov These methods yield nanoparticles with sizes ranging from 10 to 100 nm, demonstrating that the synthesis route directly influences particle size and properties. nih.gov

For silicon tetrafluoride, a common industrial byproduct, greener synthetic routes are being explored to minimize environmental impact. chemicalbook.com Innovations in fluorination chemistry, such as the development of safer and more manageable fluorinating agents, are critical. For instance, researchers have developed a method to synthesize a stable, non-hygroscopic quaternary ammonium (B1175870) fluorinating complex (Bu₄NF(HFIP)₃) from potassium fluoride (KF), a safe and affordable salt. bioengineer.orgshibaura-it.ac.jp This is achieved through an ion-exchange reaction, which overcomes the poor solubility of KF in organic solvents. bioengineer.orgshibaura-it.ac.jp Another green approach involves reacting thiols and disulfides with specific reagents and potassium fluoride to produce sulfonyl fluorides with only non-toxic salts as byproducts. sciencedaily.com Such advancements in creating safer, low-cost, and environmentally friendly fluorination processes are essential for the sustainable production of fluoride species like SiF₄ and their derivatives. sciencedaily.com

Compound Conventional Synthesis Novel Synthetic Route Key Advantage of Novel Route
**Copper(II) Fluoride (CuF₂) **Reaction of copper and fluorine at 400 °C. wikipedia.orgSynthesis from copper alkoxides in liquid HF or via solvothermal methods. nih.govProduction of nanoparticles with controlled size (10-100 nm). nih.gov
Fluorinating Agents Use of hazardous and hygroscopic reagents. bioengineer.orgIon-exchange reaction using potassium fluoride (KF) and coordinating solvents. shibaura-it.ac.jpCreates safer, stable, and easily manageable fluorinating agents. bioengineer.orgshibaura-it.ac.jp
Sulfonyl Fluorides Use of highly toxic and difficult-to-handle reagents like SO₂F₂ gas. sciencedaily.comReaction of thiols/disulfides with SHC5® and KF. sciencedaily.comGreen process with non-toxic by-products (NaCl, KCl). sciencedaily.com

Advanced Computational Approaches for Predicting Reactivity and Materials Properties

Computational chemistry has become an indispensable tool for investigating fluoride compounds, offering deep insights into reaction mechanisms and material properties that are often difficult to obtain experimentally. researchgate.net Density Functional Theory (DFT) is widely used to model catalytic fluorination reactions, elucidating mechanisms, reactivities, and selectivities for systems ranging from transition metals to enzymes. researchgate.net For example, DFT calculations have been employed to study the mechanism of ketone hydrosilylation catalyzed by (NHC) copper(I) hydrides, confirming a four-center metathesis transition state. researchgate.net Similarly, theoretical studies on the degradation of perfluoropropionic acid have used DFT to identify reaction pathways and predict major products. researchgate.net

Beyond DFT, advanced machine learning (ML) algorithms are emerging as a powerful method for predicting material properties directly from chemical composition. numberanalytics.combohrium.com Techniques like neural networks and Gaussian process regression can learn complex patterns from existing data to forecast properties with high accuracy. numberanalytics.com This data-driven approach is accelerating materials discovery by rapidly screening potential candidates. bohrium.commdpi.com For fluorinated compounds, computational methods are used to predict fundamental thermochemical data, such as heats of formation and ionization energies, which are often lacking for new molecules. pittcon.org These predictive capabilities extend to complex systems, enabling the design of novel materials with tailored electronic, thermodynamic, and mechanical properties. numberanalytics.commdpi.compittcon.org

Computational Method Application in Fluoride Chemistry Key Insights Provided
Density Functional Theory (DFT) Modeling catalytic fluorination reactions. researchgate.netresearchgate.netElucidation of reaction mechanisms, transition states, and selectivity. researchgate.net
Machine Learning (ML) Predicting material properties from chemical composition. numberanalytics.combohrium.comRapid screening of new materials, prediction of electronic and mechanical properties. bohrium.commdpi.com
Composite Correlated Molecular Orbital Methods Calculating thermochemical data for new hydrofluorocarbons (HFCs). pittcon.orgHeats of formation, ionization energies, and prediction of molecular stability. pittcon.org
Quantum Chemistry Calculations Investigating the effect of fluorination on drug molecules. emerginginvestigators.orgChanges in chemical stability, reactivity, and potential to prevent metabolic attacks. emerginginvestigators.org

Exploration of CuF₂ and SiF₄ in Emerging Catalytic Systems

Copper(II) fluoride and silicon tetrafluoride are versatile compounds with established and emerging roles in catalysis. CuF₂ is recognized as a catalyst in several important organic reactions. It is used as a high-temperature fluorinating agent to prepare fluorinated aromatic hydrocarbons from arenes, a process that can be more straightforward than traditional methods like the Sandmeyer reaction. wikipedia.orgresearchgate.net In this system, the CuF₂ is regenerated by passing a stream of HF and oxygen over the copper metal formed during the reaction. researchgate.net Furthermore, CuF₂ serves as an efficient catalyst in the Chan-Lam-Evans coupling reaction for synthesizing diaryl-ether compounds. fishersci.ca Its catalytic activity is also being explored in reactions such as the di- and trifluoromethylation of α,β-unsaturated carboxylic acids, where it acts as a Lewis acid to activate both reactants. researchgate.net

Silicon tetrafluoride functions as a potent Lewis acid catalyst in organic synthesis. nih.govcfsilicones.com Its ability to accept electron pairs facilitates a variety of chemical transformations, making it valuable in the synthesis of complex organic molecules for the pharmaceutical and chemical industries. nih.gov SiF₄ is also employed in the production of fluorosilicic acid (H₂SiF₆), a key compound in water fluoridation and the manufacturing of aluminum fluoride. nih.govcfsilicones.com Its utility extends to the semiconductor industry, where it is used in etching processes and has potential applications in producing advanced materials like epoxy polysiloxane. cfsilicones.com

Compound Catalytic Application Reaction Type Significance
**Copper(II) Fluoride (CuF₂) **Fluorination of aromatic hydrocarbons. wikipedia.orgresearchgate.netElectrophilic FluorinationProvides a direct route to fluorobenzene (B45895) and other fluoroaromatics. researchgate.netfishersci.ca
Chan-Lam-Evans Coupling. fishersci.caCross-CouplingSynthesis of diaryl-ether compounds. fishersci.ca
Di- and Trifluoromethylation. researchgate.netFluoroalkylationAffords di- and trifluoromethyl alkenes with high yields. researchgate.net
Silicon Tetrafluoride (SiF₄) Organic Synthesis. nih.govcfsilicones.comLewis Acid CatalysisFacilitates the synthesis of complex organic molecules. nih.gov
Production of Fluorosilicic Acid. cfsilicones.comHydrolysisPrecursor for water fluoridation and other fluorine compounds. nih.govcfsilicones.com

Integration of In-Situ Characterization with Theoretical Modeling for Reaction Mechanism Elucidation

Understanding the intricate mechanisms of chemical reactions involving fluoride species requires a synergistic approach that combines real-time experimental observation with robust theoretical calculations. In-situ characterization techniques allow researchers to monitor reactions as they happen, providing valuable data on transient intermediates and reaction kinetics. For instance, in-situ studies have been used to investigate the fluoride response in dental caries models, tracking mineral loss and remineralization processes over time. nih.govkarger.com These experiments provide real-world data on how fluoride concentration and dose impact chemical changes in a complex system. nih.gov

Pairing these experimental observations with theoretical modeling provides a deeper, molecular-level understanding. Computational studies, particularly using DFT, can model the reaction pathways, transition states, and energetics that are often inaccessible through experiments alone. researchgate.netttu.edu For example, the reaction of fluorine with a silicon surface has been studied using molecular beam techniques combined with theoretical predictions, revealing a novel abstraction mechanism where only one fluorine atom from an F₂ molecule adheres to the surface. core.ac.uk This integration is crucial for building accurate quantitative models of complex processes like plasma etching. core.ac.uk By bridging molecular modeling with macroscopic measurements, researchers can connect molecular-level kinetics to observable phenomena, leading to optimized reaction conditions and the rational design of new catalytic systems. ttu.edu

Environmental and Sustainable Chemistry Perspectives on Fluoride Processing

The production and use of fluoride compounds carry significant environmental considerations, prompting a shift towards more sustainable and "green" chemical processes. shibaura-it.ac.jpacs.org Industrial activities such as aluminum production, phosphate (B84403) fertilizer manufacturing, and the use of fluorochemicals are major sources of fluoride emissions into the environment. rsc.org These emissions can lead to elevated fluoride concentrations in the atmosphere, water, and soil, potentially impacting ecosystems and human health. thepharmajournal.comcdc.gov For example, industrial wastewater can contain high levels of fluoride, and atmospheric hydrogen fluoride can contribute to acid rain. rsc.org

In response, the principles of green chemistry are being applied to fluoride processing. A key goal is to develop synthetic methods that are safer, use less hazardous materials, and reduce waste. bioengineer.orgsciencedaily.com The development of novel fluorinating agents from inexpensive and safe salts like KF is a significant step in this direction. shibaura-it.ac.jp Another important aspect of sustainability is the recycling and recovery of fluorine compounds from industrial byproducts. acs.orgnih.gov For example, hexafluorosilicic acid (H₂SiF₆), a valuable chemical intermediate, can be recovered from the production of phosphate fertilizers. acs.orgnih.gov This not only reduces fluoride pollution but also maximizes the use of natural resources, aligning with the goals of a circular economy. These efforts to create environmentally benign fluorination methods are crucial for reducing the ecological footprint of this vital area of chemistry. bioengineer.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing tetrafluorosilane (SiF₄) and difluorocopper (CuF₂) in laboratory settings?

  • Methodological Answer: Tetrafluorosilane is typically synthesized via the reaction of silica (SiO₂) with hydrofluoric acid (HF) or by fluorination of silicon compounds. For example, it is a by-product of hydrogen fluoride production when fluorspar (CaF₂) reacts with sulfuric acid and silica . Difluorocopper can be prepared by direct fluorination of copper metal under controlled conditions (e.g., using F₂ gas at elevated temperatures) or via metathesis reactions involving copper salts and fluorinating agents like KF. Key considerations include moisture exclusion (due to SiF₄’s hydrolysis sensitivity) and inert atmosphere use for CuF₂ synthesis to prevent oxidation .

Q. How can researchers characterize the structural and electronic properties of tetrafluorosilane and difluorocopper?

  • Methodological Answer:
  • Infrared (IR) Spectroscopy : For SiF₄, IR peaks at 1,030 cm⁻¹ (asymmetric stretching) and 740 cm⁻¹ (symmetric bending) confirm its tetrahedral geometry. CuF₂’s vibrational modes (e.g., Cu-F stretches at ~500 cm⁻¹) are detectable via Raman spectroscopy .
  • X-ray Diffraction (XRD) : Resolve crystal structures; CuF₂ exhibits a rutile-type lattice, while SiF₄ crystallizes in a cubic system at low temperatures .
  • NMR Spectroscopy : ¹⁹F NMR can identify fluorine environments in CuF₂ complexes (e.g., δ ~ -150 ppm for bridging fluorides) .

Q. What safety protocols are critical for handling tetrafluorosilane and difluorocopper in laboratory experiments?

  • Methodological Answer:
  • Tetrafluorosilane : Use gas-tight systems with PTFE/PFA components to prevent hydrolysis (which releases toxic HF). Monitor air exposure via pH strips to detect HF formation .
  • Difluorocopper : Store under argon due to moisture sensitivity. Use gloveboxes for manipulation, and employ HF-neutralizing agents (e.g., calcium gluconate gel) in emergency protocols .

Advanced Research Questions

Q. How do reaction mechanisms differ when tetrafluorosilane participates in insertion reactions (e.g., with amines or halomethanes)?

  • Methodological Answer: SiF₄ can act as a Lewis acid, accepting electron pairs from nucleophiles. For example, in reactions with amines, SiF₄ undergoes stepwise substitution, forming Si-F-N intermediates. Kinetic studies using stopped-flow techniques and DFT calculations (e.g., B3LYP/6-311++G(d,p)) reveal transition states where Si-F bonds elongate before nucleophilic attack . Contrastingly, CuF₂ may mediate radical pathways in fluorination reactions, as evidenced by ESR spectroscopy detecting Cu(III)-F intermediates .

Q. What computational methods are most effective for modeling the thermodynamic stability and reactivity of difluorocopper-tetrafluorosilane systems?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Optimize geometries using hybrid functionals (e.g., ωB97X-D) with def2-TZVP basis sets. Analyze bond dissociation energies (BDEs) for Cu-F and Si-F bonds to predict reactivity .
  • Molecular Dynamics (MD) : Simulate SiF₄ adsorption on CuF₂ surfaces under varying temperatures (25–300°C) to study catalytic fluorination pathways .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., SiF₄ solubility or CuF₂ thermal conductivity)?

  • Methodological Answer:
  • Solubility Discrepancies : SiF₄’s solubility in water is often reported as ~1.2 g/L at 25°C, but variations arise due to hydrolysis kinetics. Controlled experiments with deuterated solvents and in-situ IR monitoring can clarify equilibrium states .
  • Thermal Conductivity : Conflicting CuF₂ data (e.g., 0.5–1.2 W/m·K) may stem from sample purity. Use high-purity CuF₂ (synthesized via CVD) and transient hot-wire methods for accurate measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.